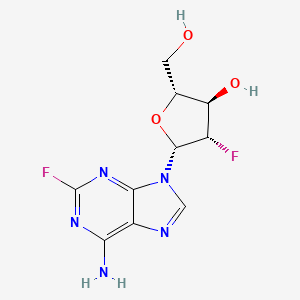
PASTEURELLA MULTOCIDA TOXIN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pasteurella Multocida Toxin (PMT) is a bacterial protein toxin produced by a few P. multocida serotype A and D strains . It acts as an effective mitogen in numerous cell types in vitro . PMT inhibits osteoblast differentiation by activating the Rho/Rho-associated coiled-coil containing protein kinase (Rho/ROCK) pathway .
Synthesis Analysis
PMT is produced by two (A and D) of five serogroups of P. multocida . After entering the cell, the 146 kDa toxin activates various signal transduction pathways by stimulating heterotrimeric G proteins of the Gα q/11, Gα 12/13 and Gα i family .Molecular Structure Analysis
PMT is a 146 kDa single-chain toxin that harbors discrete domains important for receptor binding, internalization, and biological activity . The toxin contains a receptor binding and translocation domain (B) and a biologically active (A) domain .Chemical Reactions Analysis
The molecular basis of PMT’s activity is the deamidation of a specific glutamine residue in the α-subunit of heterotrimeric G proteins . This results in an inhibition of the inherent GTPase activity leading to a constitutively active phenotype of the G protein .作用機序
Safety and Hazards
PMT can cause serious infections in humans, including skin and wound infections, pneumonia, peritonitis, meningitis, and bacteremia . It is transmitted via bite wounds or contact with animal saliva . Safety precautions should be taken when handling PMT, including wearing safety glasses, protective clothing, and rubber or latex gloves .
将来の方向性
Research on PMT has shifted from signal transduction processes to understanding how the bacteria might benefit from a bone-destroying toxin . The primary function of PMT seems to be the modulation of immune cell activation which at the same time creates an environment permissive for osteoclast formation . The implications of the findings from PMT research can be used to explore human diseases and have a high translational potential .
特性
CAS番号 |
129876-91-1 |
|---|---|
製品名 |
PASTEURELLA MULTOCIDA TOXIN |
分子式 |
C6BrD13 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



